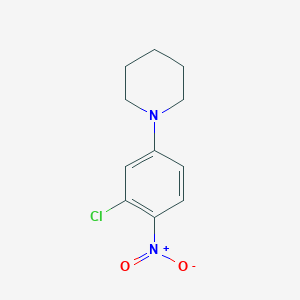

1-(3-Chloro-4-nitrophenyl)piperidine

Vue d'ensemble

Description

1-(3-Chloro-4-nitrophenyl)piperidine is a useful research compound. Its molecular formula is C11H13ClN2O2 and its molecular weight is 240.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ionic Liquid Influence on Reaction Rates

Research by Millán et al. (2013) investigated the impact of ionic liquids on the rate and mechanism of reactions involving piperidine. They focused on the aminolysis of p-nitrophenyl acetate by different secondary amines, including piperidine, in various solvents. This study highlights the role of medium effects on the reaction rates, providing valuable insights into the chemical behavior of compounds like 1-(3-Chloro-4-nitrophenyl)piperidine in different environments (Millán et al., 2013).

Kinetics of Alicyclic Amine Reactions

The kinetic behavior of alicyclic amines, including piperidine, in reactions with various nitrophenyl thionocarbonates was studied by Castro et al. (2001). Their findings provide a comprehensive understanding of the reaction kinetics and mechanisms, essential for pharmaceutical and chemical applications involving compounds like this compound (Castro et al., 2001).

Structural Studies and Enantiomeric Resolution

A study by Ali et al. (2016) conducted enantiomeric resolution and simulation studies on various stereomers of a related compound, 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione. Their research, focusing on chiral resolution and molecular interactions, can be relevant to understanding the structural aspects of this compound (Ali et al., 2016).

Bioactivity of Piperidine Derivatives

Research on the synthesis and bioactivity of Mannich bases with piperidine moieties, conducted by Unluer et al. (2016), revealed insights into the cytotoxicity and enzyme inhibitory activities of these compounds. This research is pertinent to understanding the biological activities of this compound derivatives (Unluer et al., 2016).

Reactivity in Nucleophilic Substitution Reactions

The work by Braz and Echevarria (1996) on the nucleophilic substitution reactions of 3-N-(4-chloro-3-nitrophenyl)sydnone with piperidine provides important information on the reactivity of similar nitrophenyl compounds in substitution reactions (Braz, & Echevarria, 1996).

Orientations Futures

The future directions for the study and application of 1-(3-Chloro-4-nitrophenyl)piperidine could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring the pharmacophore space due to sp3-hybridization and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Mécanisme D'action

Target of Action

It’s worth noting that similar compounds, such as apixaban, are known to inhibit blood coagulation factor xa

Mode of Action

For instance, the piperidine ring is a common feature in many biologically active compounds and can contribute to the stereochemistry of the molecule . This could influence how 1-(3-Chloro-4-nitrophenyl)piperidine interacts with its targets.

Pharmacokinetics

Similar compounds, such as apixaban, are known to have good bioavailability and linear pharmacokinetics

Propriétés

IUPAC Name |

1-(3-chloro-4-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-8-9(4-5-11(10)14(15)16)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQALCRSHGQYBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-{2-[(4-Amino-1,2,5-oxadiazol-3-yl)oxy]ethoxy}ethoxy)-1,2,5-oxadiazol-3-amine](/img/structure/B3034225.png)

![2-[(Carboxymethyl)sulfanyl]propanoic acid](/img/structure/B3034226.png)

![benzyl N-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}carbamate](/img/structure/B3034231.png)

![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)